4-Hydroxybenzoic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in about 125 parts water, freely in alcohol, slightly in chloroform; soluble in ether, acetone. Practically insoluble in carbon disulfide.

In water, 5000 mg/L at 25 °C

5.0 mg/mL

slightly soluble in water; soluble in organic solvents

freely soluble (in ethanol)

Synonyms

Canonical SMILES

Bioproduct Development

-HBA serves as a valuable platform intermediate for the synthesis of various bioproducts with potential applications in diverse industries. Researchers have explored its use as a starting material for the production of high-value compounds such as:

- Resveratrol: A natural antioxidant with potential benefits for cardiovascular health, aging, and cancer prevention

- Muconic acid: A potential precursor to bio-based nylon production

- Gastrodin: A bioactive compound with potential anti-inflammatory and neuroprotective properties

- Xiamenmycin: An antibiotic with potential applications against various bacterial strains

- Vanillyl alcohol: A flavoring agent used in food and beverage applications

This research area focuses on developing sustainable and efficient methods for 4-HBA production using renewable feedstocks and metabolic engineering approaches.

Potential Health Benefits

-HBA itself possesses various biological activities that have attracted scientific inquiry. Studies suggest potential benefits, including:

- Antioxidant and anti-inflammatory properties: 4-HBA may help reduce oxidative stress and inflammation, potentially contributing to the prevention of chronic diseases

- Anticancer effects: Some studies suggest 4-HBA may exhibit anti-proliferative activity against certain cancer cell lines, although further research is needed to understand its mechanisms and potential applications

- Antidiabetic effects: Recent research suggests 4-HBA may promote insulin secretion and improve glucose metabolism, potentially offering benefits for managing type 2 diabetes

Food Science Applications

-HBA naturally occurs in various fruits and vegetables and is sometimes used as a food additive. Its applications in food science include:

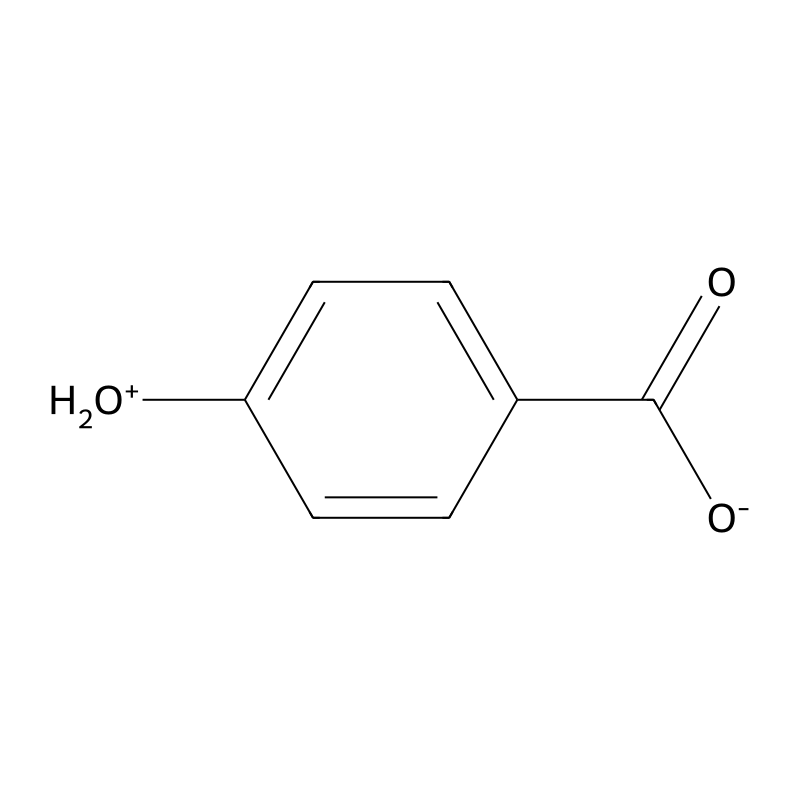

4-Hydroxybenzoic acid is a phenolic compound characterized by a hydroxy substituent at the para position (C-4) of the benzene ring relative to the carboxylic acid group. Its chemical formula is , and it has a molecular weight of approximately 138.12 g/mol. This compound appears as a white crystalline solid and is known for its role as an intermediate in various

4-Hydroxybenzoic acid exhibits moderate acidity, with an acid dissociation constant of at 19 °C, indicating that it is about one-tenth as acidic as benzoic acid . The compound participates in several enzymatic reactions, including:

- Dehydrogenation: Catalyzed by 4-hydroxybenzaldehyde dehydrogenase, converting 4-hydroxybenzaldehyde to 4-hydroxybenzoate.

- Decarboxylation: Involves the conversion of 4-hydroxybenzoate to phenol and carbon dioxide.

- Hydroxylation: Enzymes like 4-hydroxybenzoate 3-monooxygenase convert 4-hydroxybenzoate into 3,4-dihydroxybenzoate .

4-Hydroxybenzoic acid has been identified as having various biological activities. It serves as a precursor for the synthesis of ubiquinone (coenzyme Q), which is vital for cellular respiration and energy production in aerobic organisms . Additionally, it exhibits antioxidant properties, helping to mitigate oxidative stress in biological systems. Recent studies have also highlighted its role in the sensory mechanisms of certain marine organisms, such as the sea slug Elysia tuca, which uses it to locate food sources .

The primary industrial method for synthesizing 4-hydroxybenzoic acid is through the Kolbe-Schmitt reaction, which involves heating potassium phenoxide with carbon dioxide under pressure . Laboratory synthesis can also be achieved by heating potassium salicylate with potassium carbonate at high temperatures (around 240 °C) followed by acidification .

4-Hydroxybenzoic acid finds extensive applications across various fields:

- Pharmaceuticals: It is used as a precursor for synthesizing parabens, which are widely utilized as preservatives in cosmetics and pharmaceuticals.

- Food Industry: Employed as a food preservative due to its antimicrobial properties.

- Biotechnology: Serves as a building block for the synthesis of coenzyme Q and other bioactive compounds .

Research on the interactions of 4-hydroxybenzoic acid has revealed its involvement in various metabolic pathways. It acts as a substrate for several enzymes that facilitate its conversion into other biologically relevant compounds. For example, it participates in the degradation pathways of aromatic compounds in bacteria such as Pseudomonas species, highlighting its ecological significance .

Several compounds share structural similarities with 4-hydroxybenzoic acid. Below is a comparison highlighting their unique characteristics:

| Compound | Structure | Unique Features |

|---|---|---|

| Benzoic Acid | C₆H₅COOH | Basic aromatic carboxylic acid |

| Salicylic Acid | C₇H₆O₃ | Contains a hydroxyl group at C-2 |

| p-Aminobenzoic Acid | C₇H₇N | Contains an amino group instead of hydroxyl |

| Vanillic Acid | C₈H₈O₃ | Contains a methoxy group along with hydroxyl |

Unique Characteristics of 4-Hydroxybenzoic Acid- The para positioning of the hydroxy group distinguishes it from salicylic acid, which has the hydroxy group at the ortho position.

- Its role as a precursor in biosynthetic pathways sets it apart from simpler aromatic acids like benzoic acid.

Physical Description

Colorless solid; [Hawley] White powder; [MSDSonline]

Solid

White crystalline powder; faint nutty odou

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

1.58

log Kow=1.58

Decomposition

Appearance

Melting Point

213.00 to 215.00 °C. @ 760.00 mm Hg

UNII

Related CAS

114-63-6 (mono-hydrochloride salt)

16782-08-4 (mono-potassium salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 276 companies. For more detailed information, please visit ECHA C&L website;

Of the 21 notification(s) provided by 274 of 276 companies with hazard statement code(s):;

H315 (18.61%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (79.2%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (20.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (78.1%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.9X10-7 mm Hg at 25 °C /Extrapolated/

Pictograms

Corrosive;Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

...Metabolism in the rat of p-hydroxybenzoic acid and its methyl, ethyl and propyl esters resulted in the appearance in the urine first of free p-hydroxybenzoic acid, followed by the glucuronide and p-hydroxyhippuric acid, the concentration of which increased as that of the free p-hydroxybenzoic acid /decreased/.

Associated Chemicals

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Preservative

Methods of Manufacturing

4-Hydroxybenzoic acid is produced by carboxylation of potassium phenolate above 220 °C and with a carbon dioxide pressure of 0.45 MPa. The yield fo 4-hydroxybenzoic acid (partly present as the dipotassium salt) is 80% of the theoretical amount in which the conversion of phenolate is 60%.

Interaction of 1-aminobenzoic acid and nitrous acid.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

Plastics Material and Resin Manufacturing

Benzoic acid, 4-hydroxy-: ACTIVE

Analytic Laboratory Methods

Methods for analyzing carboxylic acids and phenols are also applicable to hydroxycarboxylic acids. In practice, alkalimetric titration (in special cases, potentiometric titration) is used. With potentiometric determination of equivalence point, the hydroxyl group can also be determined. Trace analyses are carried out by colorimetric methods with iron(III)chloride. Thin-layer chromatography is a suitable method for checking purity. ... For quantitative analysis, HPLC methods are suitable. Alternatively, the components can be derivatized and capillary gas chromatographic methods used to separate them.

Dates

Agarwal et al. Metagenomic discovery of polybrominated diphenyl ether biosynthesis by marine sponges. Nature Chemical Biology, doi: 10.1038/nchembio.2330, published online 20 March 2017